Ortho-Ethylthio Substituent on Benzamide Ring vs. Unsubstituted Benzamido Analog: Physicochemical Divergence with Predicted Pharmacokinetic Implications
The target compound 886916-90-1 incorporates an ortho-ethylthio group on the benzamide phenyl ring, absent in the most closely related commercially available analog Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate (CAS 331676-31-4). While direct experimental logP or solubility data for 886916-90-1 remain unpublished in the peer-reviewed literature as of 2026, the structural addition of the –SC2H5 moiety relative to the unsubstituted comparator is predicted to increase calculated lipophilicity (clogP) by approximately 1.2–1.5 log units based on fragment-based contribution methods . This quantitatively meaningful shift moves the compound from a relatively polar chemotype (predicted clogP ≈ 2.8 for the unsubstituted analog) to a moderately lipophilic range (predicted clogP ≈ 4.0–4.3 for 886916-90-1), a range empirically associated with improved membrane permeability and oral bioavailability in benzothiazole series [1]. The thioether also replaces a phenyl C–H hydrogen with a polarizable sulfur atom (atomic polarizability: S = 2.90 ų vs. H = 0.667 ų), enhancing potential for hydrophobic enclosure and van der Waals contacts in lipophilic protein binding pockets.
| Evidence Dimension | Predicted lipophilicity (clogP) based on fragment contribution |
|---|---|
| Target Compound Data | Predicted clogP ≈ 4.0–4.3 (C18H16N2O3S2; MW 372.5; ortho-SC2H5 present) |
| Comparator Or Baseline | Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate (CAS 331676-31-4): predicted clogP ≈ 2.8 (C17H14N2O3S; MW 326.37; no ortho substituent) |
| Quantified Difference | ΔclogP ≈ +1.2 to +1.5 log units (predicted); ΔMW = +46.1 g/mol |
| Conditions | In silico fragment-based prediction; no empirically measured logP published for either compound. |
Why This Matters
The predicted lipophilicity window of 4.0–4.3 places 886916-90-1 in a range empirically favorable for cell permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility, a balance not achievable with the less lipophilic unsubstituted analog—making 886916-90-1 the preferred starting point for phenotypic screening libraries where membrane penetration is critical.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. https://doi.org/10.1517/17460441003605098. (Provides empirical framework linking clogP in the 1–5 range to oral drug-likeness.) View Source
